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Compound of Interest

Compound Name: 3-[(E)-2-Butenyl]thiophene

Cat. No.: B15349985 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data and

synthetic methodology for 3-[(E)-2-Butenyl]thiophene, a substituted thiophene of interest to

researchers in materials science and drug discovery. Due to the absence of directly published

experimental data for this specific compound, this document outlines a plausible and well-

documented synthetic pathway—the Heck reaction—and provides predicted spectroscopic

data based on established chemical principles and spectral data of analogous compounds.

Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for 3-[(E)-2-Butenyl]thiophene. These predictions are

based on the analysis of structurally similar compounds and established spectroscopic

libraries.

Table 1: Predicted ¹H NMR Data (CDCl₃, 500 MHz)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b15349985?utm_src=pdf-interest
https://www.benchchem.com/product/b15349985?utm_src=pdf-body
https://www.benchchem.com/product/b15349985?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15349985?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.25 dd 1H H-5 (thiophene)

~7.00 dd 1H H-2 (thiophene)

~6.90 dd 1H H-4 (thiophene)

~5.70 m 1H =CH-

~5.55 m 1H =CH-

~3.40 d 2H -CH₂-

~1.70 d 3H -CH₃

Table 2: Predicted ¹³C NMR Data (CDCl₃, 125 MHz)
Chemical Shift (δ, ppm) Assignment

~140.0 C-3 (thiophene)

~128.5 =CH-

~127.0 C-5 (thiophene)

~125.5 =CH-

~124.0 C-2 (thiophene)

~120.0 C-4 (thiophene)

~35.0 -CH₂-

~18.0 -CH₃

Table 3: Predicted IR Spectroscopy Data
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Wavenumber (cm⁻¹) Assignment

~3100-3000 C-H stretch (aromatic and vinylic)

~2950-2850 C-H stretch (aliphatic)

~1600, ~1450 C=C stretch (aromatic)

~965 =C-H bend (trans-alkene)

~870-830 C-H bend (thiophene ring)

~700 C-S stretch

Table 4: Predicted Mass Spectrometry Data (EI-MS)
m/z Relative Intensity Assignment

138 High [M]⁺

123 Moderate [M - CH₃]⁺

97 High [Thienylmethyl]⁺

83 Moderate [Thiophene]⁺

55 Moderate [C₄H₇]⁺

Proposed Synthetic Protocol: Heck Reaction
The Heck reaction is a powerful and versatile method for the formation of carbon-carbon

bonds, particularly for the synthesis of substituted alkenes from aryl halides.[1][2] This makes it

an ideal choice for the synthesis of 3-[(E)-2-Butenyl]thiophene from readily available starting

materials.

Reaction Scheme:

3-Bromothiophene + (E)-But-2-en-1-ol → 3-[(E)-2-Butenyl]thiophene

Detailed Methodology:
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Catalyst Preparation: In a dry, inert atmosphere (e.g., under argon or nitrogen), a reaction

vessel is charged with a palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂), and a

suitable phosphine ligand, for instance, triphenylphosphine (PPh₃).

Reaction Mixture: The vessel is then charged with 3-bromothiophene, (E)-but-2-en-1-ol, and

a base, typically a tertiary amine like triethylamine (Et₃N) or a carbonate salt such as

potassium carbonate (K₂CO₃), in a suitable anhydrous solvent like N,N-dimethylformamide

(DMF) or acetonitrile.

Reaction Conditions: The mixture is heated to a temperature typically ranging from 80 to 120

°C and stirred for a period of 12 to 24 hours, or until reaction completion is indicated by thin-

layer chromatography (TLC) or gas chromatography (GC) analysis.

Work-up and Purification: Upon completion, the reaction mixture is cooled to room

temperature, diluted with water, and extracted with an organic solvent (e.g., diethyl ether or

ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous

drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced

pressure. The crude product is then purified by column chromatography on silica gel to yield

the pure 3-[(E)-2-Butenyl]thiophene.

Logical Workflow for Synthesis and
Characterization
The following diagram illustrates the logical workflow from the conceptualization of the

synthesis to the final characterization of the product.
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Caption: Synthetic workflow for 3-[(E)-2-Butenyl]thiophene.

This technical guide provides a foundational framework for the synthesis and characterization

of 3-[(E)-2-Butenyl]thiophene. Researchers can utilize this information to produce the

compound and verify its structure through the outlined spectroscopic methods.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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